2-ヒドロキシプロピオフェノン

概要

説明

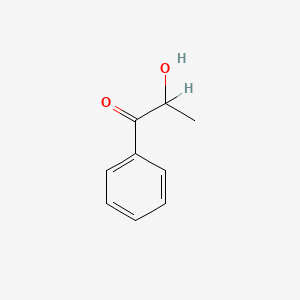

2-Hydroxypropiophenone, also known as 2-(Propionyl)phenol, is a chemical compound with the linear formula HOC6H4COC2H5 . It has a molecular weight of 150.17 .

Synthesis Analysis

The enantioselective synthesis of 2-Hydroxypropiophenone was investigated using free and immobilized whole cells of Pseudomonas putida ATCC 12633 . These cells can convert benzaldehyde and acetaldehyde into the acyloin compound 2-HPP by benzoylformate decarboxylase (BFD)-catalyzed enantioselective cross-coupling reaction .Molecular Structure Analysis

The linear formula of 2-Hydroxypropiophenone is HOC6H4COC2H5 . It has a molecular weight of 150.17 .Chemical Reactions Analysis

The synthesis of 2-Hydroxypropiophenone involves the conversion of benzaldehyde and acetaldehyde into the acyloin compound 2-HPP by a BFD-catalyzed enantioselective cross-coupling reaction . The reaction was carried out in the presence of exogenous benzaldehyde (20 mM) and acetaldehyde (600 mM) as substrates .科学的研究の応用

エナンチオ選択的合成

2-ヒドロキシプロピオフェノン: は、医薬品のエナンチオ選択的合成における貴重なキラルビルディングブロックです。 光学活性α-ヒドロキシケトンを製造するために使用され、これは特定の所望の特性を持つ化合物を生成するために不可欠です .

微生物細胞工場

この化合物は、微生物細胞工場における中間体として機能します。 例えば、シュードモナス・プチダは、バイオ変換によって2-ヒドロキシプロピオフェノンを生成するために使用でき、これはα-ヒドロキシケトンを生成するための効率的な戦略です .

医薬品中間体

それは、1-フェニルプロパン-1,2-ジオール(PPD)などのジオールの立体選択的合成における必須の中間体として機能し、これは医薬品業界における汎用性の高いビルディングブロックです。 PPDは、2-ヒドロキシプロピオフェノンのその後の酸化還元反応によって得られます .

作用機序

Target of Action

The primary target of 2-Hydroxypropiophenone (2-HPP) is the enzyme benzoylformate decarboxylase (BFD) found in Pseudomonas putida . BFD is a highly active biocatalyst that plays a crucial role in the synthesis of 2-HPP .

Mode of Action

2-HPP interacts with its target, BFD, through a process known as enantioselective cross-coupling reaction . In this reaction, BFD catalyzes the conversion of benzaldehyde and acetaldehyde into 2-HPP . This interaction results in the production of 2-HPP, a valuable chiral building block for various pharmaceuticals and natural products .

Biochemical Pathways

The synthesis of 2-HPP involves the biochemical pathway of benzaldehyde and acetaldehyde conversion . This pathway is initiated by the BFD-catalyzed enantioselective cross-coupling reaction, leading to the formation of 2-HPP . The downstream effects of this pathway include the production of various pharmaceuticals and natural products .

Pharmacokinetics

The production of 2-hpp has been optimized under certain conditions, such as a specific biomass concentration, temperature, and ph . These factors can influence the bioavailability of 2-HPP .

Result of Action

The molecular and cellular effects of 2-HPP’s action primarily involve its role as a chiral building block in the synthesis of various pharmaceuticals and natural products . For instance, 2-HPP is an essential intermediate in the stereoselective synthesis of diols, such as 1-phenylpropane-1,2-diol (PPD), a versatile building block in the pharmaceutical industry .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-HPP. For example, the production of 2-HPP has been optimized at a temperature of 30°C and a pH of 6.0 . Furthermore, the use of encapsulated whole cells of Pseudomonas putida in calcium alginate-polyvinyl alcohol-boric acid beads has been shown to enhance the production of 2-HPP under aerobic conditions .

Safety and Hazards

2-Hydroxypropiophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to use only outdoors or in a well-ventilated area .

生化学分析

Biochemical Properties

2-Hydroxypropiophenone interacts with enzymes such as benzoylformate decarboxylase (BFD) in Pseudomonas putida . BFD, produced by induced P. putida resting cells, is a highly active biocatalyst that converts benzaldehyde and acetaldehyde into 2-Hydroxypropiophenone through an enantioselective cross-coupling reaction .

Cellular Effects

In Pseudomonas putida, 2-Hydroxypropiophenone synthesis is carried out by free and immobilized whole cells . The cells convert benzaldehyde and acetaldehyde into 2-Hydroxypropiophenone, influencing cellular function .

Molecular Mechanism

The molecular mechanism of 2-Hydroxypropiophenone involves the BFD-catalyzed enantioselective cross-coupling reaction . This reaction converts benzaldehyde and acetaldehyde into 2-Hydroxypropiophenone .

Temporal Effects in Laboratory Settings

In laboratory settings, 2-Hydroxypropiophenone production has been observed over time . Under optimized biotransformation conditions, 2-Hydroxypropiophenone production was successful in four consecutive cycles .

Metabolic Pathways

2-Hydroxypropiophenone is involved in the metabolic pathway catalyzed by BFD in Pseudomonas putida . This pathway converts benzaldehyde and acetaldehyde into 2-Hydroxypropiophenone .

特性

IUPAC Name |

2-hydroxy-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVPRARCUSRDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871139 | |

| Record name | 1-Phenyl-2-hydroxy-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5650-40-8 | |

| Record name | 2-Hydroxy-1-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5650-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5650-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-2-hydroxy-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Hydroxypropiophenone?

A1: 2-Hydroxypropiophenone has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol.

Q2: How can 2-Hydroxypropiophenone be synthesized?

A2: Several synthetic routes exist, including:

- Claisen-Schmidt Condensation: This classic reaction involves the base-catalyzed condensation of 2-Hydroxypropiophenone with various aromatic aldehydes. []

- Reaction of 2-Hydroxypropiophenone Dimethyl Acetals with Sulfuryl Chloride: This method, utilizing an amide or a weak base, offers a one-step synthesis of Methyl 2-Arylpropanoates, which can be hydrolyzed to obtain 2-Hydroxypropiophenone. [, ]

- Acyloin Formation by Benzoylformate Decarboxylase: This enzymatic approach utilizes benzoylformate decarboxylase from sources like Pseudomonas putida to condense benzoylformate and acetaldehyde, producing (S)-2-Hydroxypropiophenone. [, ]

Q3: Are there any spectroscopic data available for characterizing 2-Hydroxypropiophenone?

A3: Yes, research papers report characterization using various spectroscopic techniques, including Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), and mass spectrometry (MS). [, , , , , , , , , , , ]

Q4: Can 2-Hydroxypropiophenone act as a ligand in metal complexes?

A4: Yes, 2-Hydroxypropiophenone can act as a bidentate ligand, coordinating to metal ions through its oxygen atoms. Numerous metal complexes incorporating 2-Hydroxypropiophenone and its derivatives have been synthesized and characterized. [, , , , , , , , , , , , , , , , , , ]

Q5: How does the structure of 2-Hydroxypropiophenone affect the magnetic properties of its metal complexes?

A5: Structural modifications, particularly the "twisting" or "puckering" of the (-Mn-N-O-)3 ring, significantly influence the magnetic exchange interactions within the complex. This "twisting" is evidenced by changes in Mn-N-O-Mn torsion angles. []

Q6: Are there any catalytic applications of 2-Hydroxypropiophenone metal complexes?

A6: Yes, a Nickel(II) complex derived from a Schiff base ligand of 2-Hydroxypropiophenone and 2,2′-Dimethylpropanediamine has shown catalytic activity in the oxidation of Styrene and α-Methylstyrene using tert-butyl hydroperoxide (TBHP). []

Q7: Can enzymes be immobilized using 2-Hydroxypropiophenone derivatives?

A7: Yes, magnetic supports functionalized with both epoxy groups and a low density of Co2+-chelate groups, derived from 2-Hydroxypropiophenone, enabled the purification and covalent immobilization of poly-His-tagged recombinant benzoylformate decarboxylase from Pseudomonas putida. []

Q8: How does the immobilization of benzoylformate decarboxylase affect its catalytic activity?

A8: The immobilized enzyme exhibited comparable catalytic activity to the free enzyme in benzoin condensation reactions. Additionally, the immobilized enzyme retained 96% of its initial activity after five reaction cycles, demonstrating good operational stability. []

Q9: What is the role of 2-Hydroxypropiophenone in the context of benzoylformate decarboxylase?

A9: 2-Hydroxypropiophenone is a product of the carboligation reaction catalyzed by benzoylformate decarboxylase, where benzaldehyde and acetaldehyde are condensed. [, , ]

Q10: Is the enzymatic synthesis of 2-Hydroxypropiophenone enantioselective?

A10: Yes, benzoylformate decarboxylase from sources like Acinetobacter calcoaceticus and Pseudomonas putida catalyze the formation of enantiopure (S)-2-Hydroxypropiophenone. [, ]

Q11: Can 2-Hydroxypropiophenone be further biotransformed?

A11: Yes, (S)-2-Hydroxypropiophenone can be reduced to optically active diols by enzymes like alcohol dehydrogenase and glycerol dehydrogenase. []

Q12: What factors influence the biotransformation of 2-Hydroxypropiophenone by alcohol dehydrogenase and glycerol dehydrogenase?

A12: Factors such as enzyme source, reaction conditions, and coenzyme regeneration systems can impact the yield and enantiomeric excess of the diol products. [, ]

Q13: Has 2-Hydroxypropiophenone been investigated for other applications?

A13: Derivatives of 2-Hydroxypropiophenone have been explored for their potential skin protection effects, particularly as whitening agents. []

Q14: Are there any known decomposition pathways for 2-Hydroxypropiophenone?

A14: Research indicates that 2-Hydroxypropiophenone can decompose into various oxidized, rearranged, and condensed products, particularly under certain conditions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。